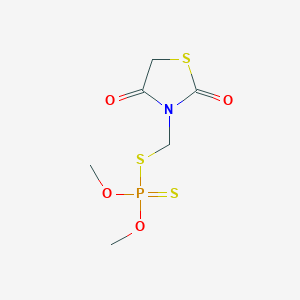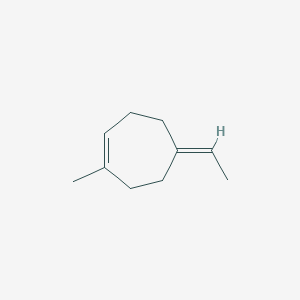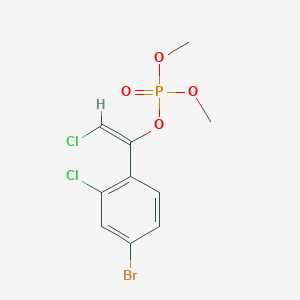
1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate (BCP) is a synthetic organophosphate compound that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the regulation of the nervous system. BCP has been studied for its potential applications in the treatment of Alzheimer's disease and other neurological disorders.
Mécanisme D'action
1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate acts as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate increases the levels of acetylcholine in the brain, leading to increased neurotransmission and improved cognitive function.
Effets Biochimiques Et Physiologiques
1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate has been shown to have a number of biochemical and physiological effects. It has been found to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders. 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows for precise manipulation of acetylcholine levels in the brain. However, one limitation of using 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate is its potential toxicity. Care must be taken to ensure that the dosage used in experiments is safe for animals or human subjects.
Orientations Futures
There are a number of future directions for research on 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate. One area of interest is the development of more potent and selective acetylcholinesterase inhibitors for the treatment of neurological disorders. Another area of interest is the investigation of 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate's potential as an antioxidant and its role in protecting against oxidative stress and neurodegeneration. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate in humans.
Méthodes De Synthèse
The synthesis of 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate involves the reaction of 4-bromo-2-chlorobenzaldehyde with dimethyl phosphite in the presence of a base. The resulting product is then treated with acetic anhydride to yield 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate.
Applications De Recherche Scientifique
1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the role of acetylcholinesterase in the regulation of the nervous system. 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Propriétés
Numéro CAS |
17702-64-6 |
|---|---|
Nom du produit |
1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate |
Formule moléculaire |
C10H10BrCl2O4P |
Poids moléculaire |
375.96 g/mol |
Nom IUPAC |
[(E)-1-(4-bromo-2-chlorophenyl)-2-chloroethenyl] dimethyl phosphate |
InChI |
InChI=1S/C10H10BrCl2O4P/c1-15-18(14,16-2)17-10(6-12)8-4-3-7(11)5-9(8)13/h3-6H,1-2H3/b10-6+ |
Clé InChI |
PZJVGIQCSHKOGJ-UXBLZVDNSA-N |
SMILES isomérique |
COP(=O)(OC)O/C(=C/Cl)/C1=C(C=C(C=C1)Br)Cl |
SMILES |
COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Br)Cl |
SMILES canonique |
COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



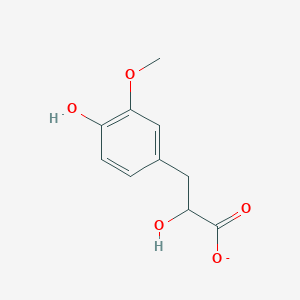

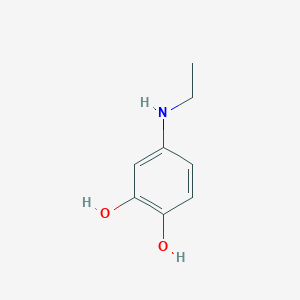
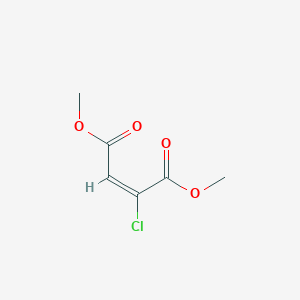
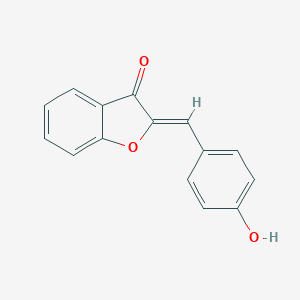
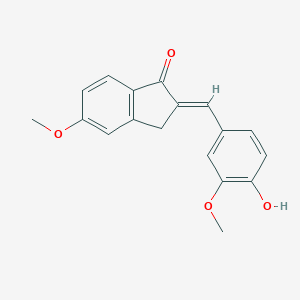
![2-[[(9Z,19Z,21Z)-13-Acetyloxy-2,15,18,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid](/img/structure/B231283.png)
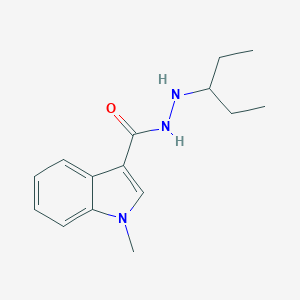
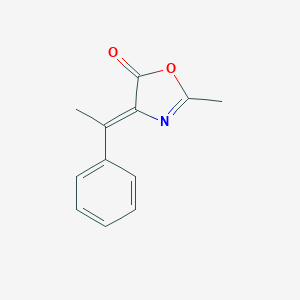
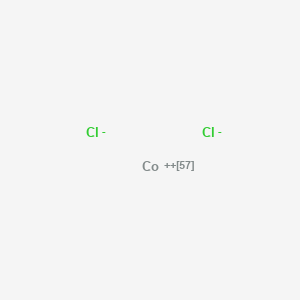
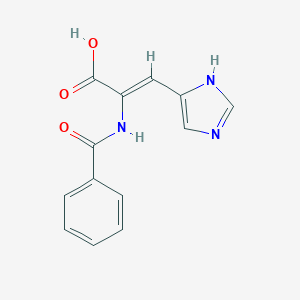
![(1S,2R,7R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol](/img/structure/B231303.png)
